molecular formula C21H17ClN4O3S B287793 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

Cat. No. B287793
M. Wt: 440.9 g/mol
InChI Key: WOSQJAJWLWALGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, also known as CPT, is a synthetic compound that has shown promising results in scientific research applications. CPT is a spirooxindole derivative, which has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and survival. 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to induce oxidative stress, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione in lab experiments is its ability to inhibit the growth of various cancer cells, making it a promising candidate for cancer research. Additionally, 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to have low toxicity, making it a safer alternative to other cancer drugs. One limitation of using 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione in lab experiments is its low solubility, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, the development of 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione derivatives may lead to the discovery of more potent and selective compounds with fewer side effects.

Synthesis Methods

5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been synthesized through various methods, including the one-pot, three-component reaction, and the multi-step reaction. The one-pot, three-component reaction involves the reaction of isatin, 5-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiazolidine-2,4-dione, and ammonium acetate in the presence of acetic acid. The multi-step reaction involves the reaction of isatin with malonic acid, followed by the reaction of the resulting product with thiosemicarbazide, and then with 5-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiazolidine-2,4-dione.

Scientific Research Applications

5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has shown promising results in scientific research applications, particularly in the field of cancer research. 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

properties

Product Name

5'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione

Molecular Formula

C21H17ClN4O3S

Molecular Weight

440.9 g/mol

IUPAC Name

5//'-chloro-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)spiro[1,3-thiazolidine-2,3//'-1H-indole]-2//',4-dione

InChI

InChI=1S/C21H17ClN4O3S/c1-12-18(19(28)26(24(12)2)14-6-4-3-5-7-14)25-17(27)11-30-21(25)15-10-13(22)8-9-16(15)23-20(21)29/h3-10H,11H2,1-2H3,(H,23,29)

InChI Key

WOSQJAJWLWALGI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC34C5=C(C=CC(=C5)Cl)NC4=O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)CSC34C5=C(C=CC(=C5)Cl)NC4=O

Origin of Product

United States

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